N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline
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Overview
Description
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted pentyl group attached to the indole ring, a nitro group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro-Pentyl Group: The chloro-pentyl group can be introduced through a nucleophilic substitution reaction using a suitable chloroalkane.
Formation of the Nitroaniline Moiety: The nitro group can be introduced via nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves the coupling of the chloro-pentylindole with the nitroaniline moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, leading to modulation of biological processes. For example, it may bind to cannabinoid receptors, influencing pain perception and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
(1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone: A synthetic cannabinoid with similar structural features.
N,N-bis(1-pentylindol-3-yl-carboxy)naphthylamine: An analog with an additional indole-carbonyl group.
Uniqueness
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64209-23-0 |
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Molecular Formula |
C20H21ClN4O2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C20H21ClN4O2/c1-2-3-6-13-24-19-8-5-4-7-17(19)18(20(24)21)14-22-23-15-9-11-16(12-10-15)25(26)27/h4-5,7-12,14,23H,2-3,6,13H2,1H3 |
InChI Key |
MLGJHWVEPWZAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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